molecular formula C21H21NO5 B2945468 Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate CAS No. 847405-76-9

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2945468
CAS No.: 847405-76-9
M. Wt: 367.401
InChI Key: APIGPHARAOHEDY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 4-isopropoxybenzamido substituent at the 3-position of the benzofuran core. The compound is synthesized via a multi-step pathway common to benzofuran derivatives:

Core Formation: Ethyl benzofuran-2-carboxylate is synthesized from salicylaldehyde and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .

Functionalization: The ester group at the 2-position is converted to a hydrazide intermediate (benzofuran-2-carbohydrazide) via hydrazinolysis .

Amidation: The hydrazide reacts with 4-isopropoxybenzoyl chloride or an activated derivative to introduce the 4-isopropoxybenzamido group at the 3-position.

This compound’s structural uniqueness lies in its 4-isopropoxybenzamido group, which may enhance lipophilicity and influence bioactivity through steric and electronic effects.

Properties

IUPAC Name

ethyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-4-25-21(24)19-18(16-7-5-6-8-17(16)27-19)22-20(23)14-9-11-15(12-10-14)26-13(2)3/h5-13H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIGPHARAOHEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropoxybenzoic acid with 3-amino-2-benzofurancarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Modifications
Compound Name / ID Substituent at 3-Position Biological Activity Key References
Target Compound 4-Isopropoxybenzamido Not explicitly reported (inferred) -
Ethyl 6-methoxy-3-((2-methyl-4-nitro-1H-imidazol-1-yl)methyl)benzofuran-2-carboxylate (22) Nitroimidazole-methyl Anti-HIV, Antitumor
4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol (3) 1,2,4-Triazole-thiol Not reported (potential antimicrobial)
Pyrazole-Benzofuran hybrids (4a-o) Pyrazole-formyl α-Glucosidase inhibition
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxamide Piperazinyl Intermediate for further functionalization
Key Observations:
  • Substituent Diversity : The 3-position of benzofuran-2-carboxylate derivatives is frequently modified with groups such as hydrazones, triazoles, pyrazoles, or piperazines to tune bioactivity .
  • Synthetic Flexibility : The hydrazide intermediate (benzofuran-2-carbohydrazide) serves as a versatile precursor for Schiff bases, hydrazones, and heterocyclic systems .
  • Electronic Effects : Electron-withdrawing groups (e.g., –Cl in compound 4b ) improve cyclization yields compared to electron-donating groups (e.g., –OH), which may inform the target compound’s synthetic optimization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound 22 4a
Molecular Weight ~395 g/mol (estimated) 368.43 g/mol 368.43 g/mol
LogP (Lipophilicity) High (isopropoxy group) Moderate (nitroimidazole) Low (triazine-thiol)
Hydrogen Bond Donors 2 (amide NH, ester O) 1 (ester O) 3 (triazole NH, thiol SH)
  • Solubility : Amide and ester groups in the target compound may enhance aqueous solubility relative to purely aromatic analogs.

Biological Activity

Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring. Its structure includes an ethyl ester group and an amide linkage, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:

  • Anticancer Activity : Benzofuran derivatives have shown promise in inhibiting cancer cell growth.
  • Enzyme Inhibition : Some compounds demonstrate inhibitory effects on enzymes such as carbonic anhydrase and α-glucosidase.
  • Cytotoxicity : Evaluations of cytotoxic effects on normal cell lines are critical for assessing safety profiles.

Anticancer Activity

A study highlighted the anticancer potential of benzofuran derivatives, indicating that certain compounds can induce apoptosis in cancer cells. For instance, a derivative similar to this compound displayed significant growth inhibition in MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)
9eMDA-MB-2312.52 ± 0.39
9bMCF-73.1
9cMDA-MB-2310.88

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research has shown that benzofuran-based compounds can effectively inhibit α-glucosidase and carbonic anhydrase isoforms.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetKi (µM)
9bhCA IX0.91
9ehCA XII0.88
Ethyl 3-(4-isopropoxy...)α-glucosidaseTBD

Cytotoxicity Assessment

Cytotoxicity studies are essential for evaluating the safety of new compounds. The most potent derivatives were tested against normal cell lines (3T3), revealing non-cytotoxic effects at concentrations up to 150 µM .

Table 3: Cytotoxicity Results

CompoundCell LineIC50 (µM)
8e3T3>150
8l3T3>150
Ethyl 3-(4-isopropoxy...)TBDTBD

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Apoptosis Induction : Compounds induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • Enzyme Interaction : Structural features facilitate binding to target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.

Case Studies

Recent studies have explored the efficacy of benzofuran derivatives in clinical settings:

  • MDA-MB-231 Cell Line Study : A derivative demonstrated significant apoptosis induction, suggesting potential for therapeutic use in breast cancer treatment.
  • Enzyme Inhibition Study : A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit carbonic anhydrase, showing promising results that warrant further exploration.

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